Differentiation in Aqueous Solubility Relative to Thieno[2,3-b]pyridine Core
The 1H-pyrrolo[2,3-b]pyridine core structure provides a significant improvement in aqueous solubility compared to the closely related thieno[2,3-b]pyridine core [1]. This is a critical differentiator for in vitro assay development and in vivo dosing. While the target compound is a 2-substituted pyrrolo[2,3-b]pyridine, the core scaffold's intrinsic solubility advantage is a key property for material selection [1].
| Evidence Dimension | Aqueous solubility (unsubstituted core) |
|---|---|
| Target Compound Data | Not directly measured for CAS 947017-65-4, but for a 3-pyrrolo[2,3-b]pyridine derivative: 1.3 mg/mL [1] |
| Comparator Or Baseline | 1-thieno[2,3-b]pyridine (unsubstituted core): 1.2 µg/mL [1] |
| Quantified Difference | >1000-fold improvement in solubility for the pyrrolo[2,3-b]pyridine scaffold over the thieno[2,3-b]pyridine scaffold [1]. |
| Conditions | Aqueous solubility measurements as reported in literature for core scaffolds [1]. |
Why This Matters
This substantial solubility difference can directly impact the feasibility of biological assays and the formulation strategies for in vivo studies, making the pyrrolo[2,3-b]pyridine scaffold a more practical starting point.
- [1] Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. PubMed. 2018. Available online: https://pubmed.ncbi.nlm.nih.gov/29324734/. View Source
